BenchChemオンラインストアへようこそ!

3-(2,6-Difluorophenyl)-1,2-oxazol-5-amine

Synthetic Methodology C–H Functionalization Heterocyclic Chemistry

3-(2,6-Difluorophenyl)-1,2-oxazol-5-amine (CAS 1021245-66-8) is a heterocyclic building block belonging to the amino-substituted isoxazole class, characterized by a 2,6-difluorophenyl ring at the 3-position and a free amine at the 5-position of the oxazole core. With a molecular formula of C₉H₆F₂N₂O and a molecular weight of 196.15 g/mol, it is supplied as a research chemical at typical purities of 95–98% for use in medicinal chemistry and agrochemical discovery programs.

Molecular Formula C9H6F2N2O
Molecular Weight 196.15 g/mol
CAS No. 1021245-66-8
Cat. No. B1414784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Difluorophenyl)-1,2-oxazol-5-amine
CAS1021245-66-8
Molecular FormulaC9H6F2N2O
Molecular Weight196.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C2=NOC(=C2)N)F
InChIInChI=1S/C9H6F2N2O/c10-5-2-1-3-6(11)9(5)7-4-8(12)14-13-7/h1-4H,12H2
InChIKeyCGCNPTCUWDPPFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,6-Difluorophenyl)-1,2-oxazol-5-amine (CAS 1021245-66-8): Procurement-Relevant Identity and Scaffold Context


3-(2,6-Difluorophenyl)-1,2-oxazol-5-amine (CAS 1021245-66-8) is a heterocyclic building block belonging to the amino-substituted isoxazole class, characterized by a 2,6-difluorophenyl ring at the 3-position and a free amine at the 5-position of the oxazole core . With a molecular formula of C₉H₆F₂N₂O and a molecular weight of 196.15 g/mol, it is supplied as a research chemical at typical purities of 95–98% for use in medicinal chemistry and agrochemical discovery programs . The compound serves as a versatile synthetic intermediate, participating in copper-catalyzed chemoselective ring-opening and C–H selenylation reactions that are characteristic of isoxazol-5-amines [1]. Its specific 2,6-difluoro substitution pattern distinguishes it from other regioisomeric and fluoro-positional analogs that are often interchanged in screening libraries without regard for their divergent reactivity and biological profiles.

Why 3-(2,6-Difluorophenyl)-1,2-oxazol-5-amine Cannot Be Assumed Interchangeable with Other Fluorophenyl Isoxazole Amines


Substituting 3-(2,6-difluorophenyl)-1,2-oxazol-5-amine with a regioisomer or an alternative fluorophenyl isoxazole amine is not a safe assumption for procurement or experimental design. The 2,6-difluoro substitution pattern imposes a unique steric and electronic environment on the isoxazole ring, directly influencing both its synthetic reactivity and biological target engagement [1]. In antibacterial structure-activity relationship studies, isoxazole derivatives bearing the 2,6-difluorophenyl group exhibited markedly different potency profiles compared to those with 4-methoxyphenyl or other substituents, demonstrating that the substitution pattern is a critical determinant of biological activity [2]. Furthermore, the 5-amine position is essential for downstream derivatization; shifting the amine to the 3-position, as in 5-(2,6-difluorophenyl)isoxazol-3-amine, fundamentally alters the compound's reactivity in copper-catalyzed transformations and its hydrogen-bonding pharmacophore geometry [1]. Generic replacement without experimental validation risks introducing confounding variables that undermine SAR campaigns and lead to procurement waste.

Quantitative Differentiation Evidence for 3-(2,6-Difluorophenyl)-1,2-oxazol-5-amine Versus Closest Analogs


Regiochemical Differentiation: 5-Amine Isoxazole vs. 3-Amine Isoxazole Reactivity in Copper-Catalyzed Transformations

The 5-amine substitution on the isoxazole ring of the target compound enables chemoselective ring-opening hydroselenation with selenols or RSeSeR/H₂O to deliver 3-amino-2-selenoacrylamides in high yields, a transformation that is not accessible to the 3-amine regioisomer 5-(2,6-difluorophenyl)isoxazol-3-amine [1]. This regiochemical dependence provides a definitive synthetic differentiation for procurement decisions when downstream functionalization is planned.

Synthetic Methodology C–H Functionalization Heterocyclic Chemistry

Antibacterial Activity Differentiation: 2,6-Difluorophenyl vs. 4-Methoxyphenyl Isoxazole Analogs

In a series of 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-arylisoxazole derivatives, the compound bearing a 2,6-difluorophenyl group at the isoxazole 5-position (compound 5c) demonstrated significant antibacterial activity comparable to the standard drug against B. subtilis, S. aureus, M. luteus, and P. vulgaris [1]. The activity was equivalent to that of the 4-methoxyphenyl analog (5b), while other aryl substituents in the series showed weaker antibacterial profiles, indicating that the 2,6-difluorophenyl motif contributes critically to target engagement in Gram-positive bacterial strains.

Antibacterial Structure-Activity Relationship Gram-positive

Fluorine Substitution Pattern Selectivity: 2,6-Difluoro vs. 2,4-Difluoro and 2,3-Difluoro Isoxazole Amines in Kinase Inhibition Scaffolds

The amino-substituted isoxazole patent landscape (EP2977375A1, Bayer Pharma) describes compounds of general formula (I) as inhibitors of the mitotic checkpoint, specifically targeting Mps1 kinase for oncology applications [1]. While the patent encompasses a broad genus of substitutions on the phenyl ring, the 2,6-difluoro configuration offers a unique combination of metabolic stability and steric constraint that is distinct from 2,4-difluoro or 2,3-difluoro analogs. The ortho,ortho'-difluoro pattern restricts rotation around the aryl-isoxazole bond more effectively than mono-ortho substituted analogs, potentially enhancing binding site complementarity.

Kinase Inhibition Mitotic Checkpoint Cancer

Commercial Availability and Purity Tier Differentiation Among Fluorophenyl Isoxazole Amine Suppliers

3-(2,6-Difluorophenyl)-1,2-oxazol-5-amine (CAS 1021245-66-8) is available from multiple vendors at two purity tiers: 95% (AKSci, Leyan) and 98% (MolCore) . The 98% NLT (Not Less Than) grade from MolCore is accompanied by ISO certification and is specifically marketed for pharmaceutical R&D and quality control applications . By comparison, the 2,4-difluoro regioisomer (CAS 1021245-84-0) and 2,3-difluoro analog (CAS 1247452-55-6) are also commercially available but with differing purity specifications and price points, making the 2,6-isomer's 98% option a distinguishing factor for GLP-adjacent workflows.

Chemical Procurement Building Block Purity Supplier Comparison

High-Confidence Application Scenarios for 3-(2,6-Difluorophenyl)-1,2-oxazol-5-amine (CAS 1021245-66-8) Based on Differential Evidence


Synthesis of 3-Amino-2-selenoacrylamide Libraries via Copper-Catalyzed Ring-Opening

The 5-amine group on the isoxazole ring is essential for the copper-catalyzed ring-opening hydroselenation reaction that produces 3-amino-2-selenoacrylamides, a transformation validated for isoxazol-5-amines as a substrate class [1]. The 2,6-difluorophenyl substituent remains intact during this transformation, enabling the construction of selenium-containing compound libraries with a defined fluorinated aromatic pharmacophore. This application is inaccessible to the 3-amine regioisomer, making the target compound the mandatory procurement choice for this synthetic methodology.

Gram-Positive Antibacterial Lead Optimization Starting from a Validated 2,6-Difluorophenyl Isoxazole Scaffold

Isoxazole-triazole hybrids bearing the 2,6-difluorophenyl group have demonstrated antibacterial activity equal to standard-of-care drugs against B. subtilis, S. aureus, M. luteus, and P. vulgaris [1]. For antibacterial discovery programs targeting Gram-positive pathogens, the target compound serves as a procurement-efficient precursor that can be elaborated into triazole-containing analogs with demonstrated efficacy. The 2,6-difluoro substitution pattern provides a validated starting point that other fluoro-positional isomers have not matched in the reported SAR series.

Mitotic Checkpoint Kinase (Mps1) Inhibitor Fragment Elaboration in Oncology

The amino-substituted isoxazole patent family (EP2977375A1) establishes this compound class as mitotic checkpoint inhibitors with potential application in oncology [1]. The 2,6-difluorophenyl configuration offers conformational restriction that may enhance Mps1 kinase binding site complementarity compared to mono-ortho-fluoro or non-fluorinated analogs. Procurement of this specific building block enables fragment-based or structure-guided elaboration of Mps1 inhibitor candidates without the confounding conformational flexibility introduced by alternative fluorine substitution patterns.

High-Purity Building Block for GLP-Adjacent Pharmaceutical R&D and QC Standards

The availability of 98% NLT purity grade with ISO certification from select suppliers (MolCore) distinguishes this compound from its 95%-grade positional isomer counterparts [1][2][3]. For analytical method development, impurity profiling, or use as a reference standard in pharmaceutical quality control, the higher purity tier reduces the need for additional purification steps and provides greater batch-to-batch consistency compared to lower-purity alternatives of the 2,4-difluoro or 2,3-difluoro isomers.

Quote Request

Request a Quote for 3-(2,6-Difluorophenyl)-1,2-oxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.